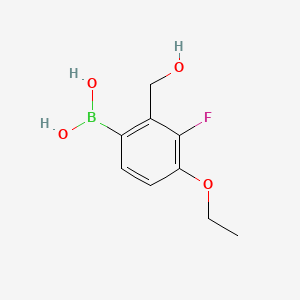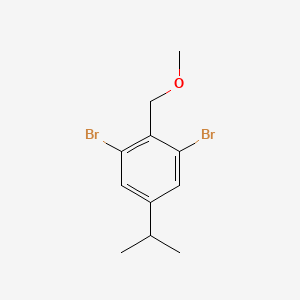![molecular formula C10H8ClN4OP B14028926 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide CAS No. 7025-59-4](/img/structure/B14028926.png)
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide is a chemical compound with the molecular formula C10H8ClN4OP and a molecular weight of 266.623 g/mol . This compound is characterized by its unique structure, which includes a diazaphospholo ring fused to a pyrimidine ring, and a chlorine atom at the 7th position .
Preparation Methods
The synthesis of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves several steps. One common synthetic route includes the reaction of 2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination at the 7th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction is mediated by the unique structural features of the compound, including the diazaphospholo and pyrimidine rings . The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it modulates biological processes at the molecular level .
Comparison with Similar Compounds
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide can be compared with other similar compounds, such as:
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks both the chlorine atom and the 2-oxide group, resulting in different chemical properties and applications.
Properties
CAS No. |
7025-59-4 |
|---|---|
Molecular Formula |
C10H8ClN4OP |
Molecular Weight |
266.62 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChI Key |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


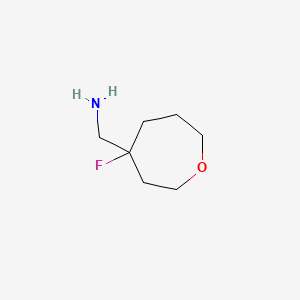
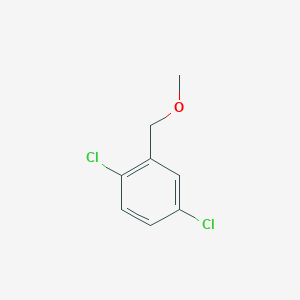
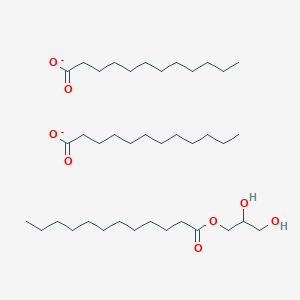
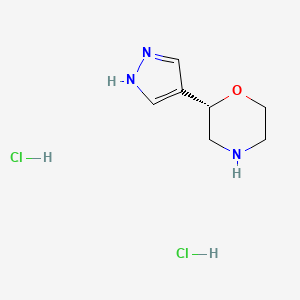
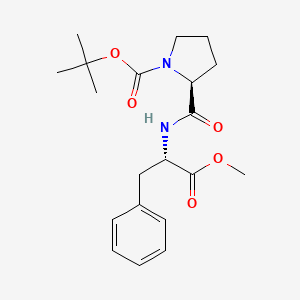
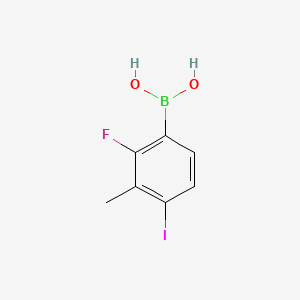
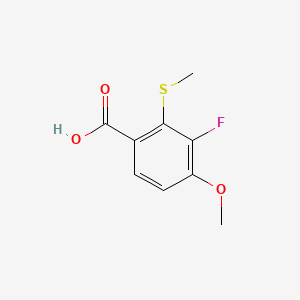
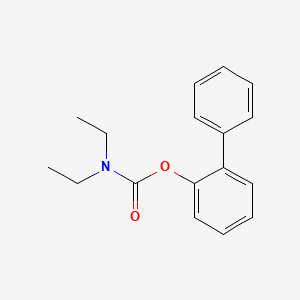
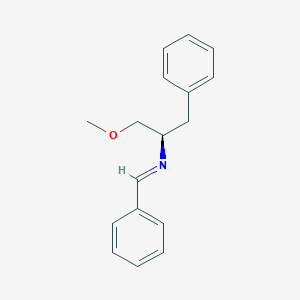
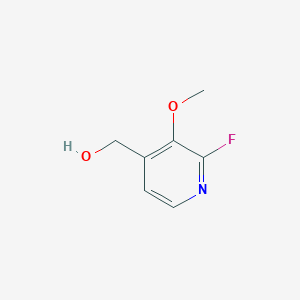
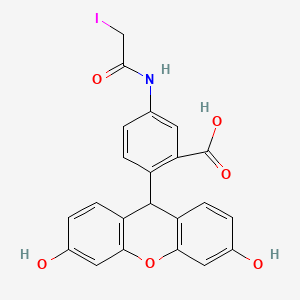
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
